molecular formula C23H26N4O7S B2777129 N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide CAS No. 533870-32-5

N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide

Cat. No.: B2777129
CAS No.: 533870-32-5
M. Wt: 502.54
InChI Key: YTDWMLBHSXUVAI-UHFFFAOYSA-N
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Description

N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide is a useful research compound. Its molecular formula is C23H26N4O7S and its molecular weight is 502.54. The purity is usually 95%.
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Properties

IUPAC Name

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O7S/c1-14-12-27(13-15(2)33-14)35(29,30)18-8-5-16(6-9-18)21(28)24-23-26-25-22(34-23)19-10-7-17(31-3)11-20(19)32-4/h5-11,14-15H,12-13H2,1-4H3,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTDWMLBHSXUVAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H18N4O5S
  • Molecular Weight : 358.39 g/mol
  • IUPAC Name : N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-((2,6-dimethylmorpholino)sulfonyl)benzamide

The biological activity of this compound is largely attributed to its structural components:

  • Oxadiazole Ring : Compounds containing oxadiazole rings have been reported to exhibit a variety of biological activities including antimicrobial and anticancer properties.
  • Morpholino Sulfonamide Group : This moiety may enhance the compound's ability to interact with biological targets through hydrogen bonding and electrostatic interactions.

Target Interactions

The compound is believed to interact with various enzymes and receptors:

  • Kinases : Potential inhibition could affect signal transduction pathways involved in cell proliferation.
  • Acetylcholinesterase (AChE) : Similar compounds have shown inhibitory effects on AChE, which is crucial for neurotransmission .

Biological Activity

Several studies have investigated the biological effects of oxadiazole derivatives similar to this compound:

Anticancer Activity

Research has indicated that oxadiazole derivatives can induce apoptosis and inhibit tumor growth. For instance:

  • In vitro studies demonstrated that related compounds can significantly reduce cell viability in various cancer cell lines by inducing programmed cell death .

Neuroprotective Effects

The compound's analogues have been studied for their neuroprotective properties:

  • In models of Alzheimer's disease, oxadiazole derivatives were shown to improve cognitive function by reducing oxidative stress markers and enhancing cholinergic signaling .

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for assessing the therapeutic potential:

  • Absorption : The presence of methoxy groups may enhance lipophilicity, improving absorption.
  • Metabolism : The compound may undergo metabolic transformations leading to active metabolites that contribute to its overall efficacy.
  • Excretion : The sulfonamide group could influence renal clearance rates.

Case Studies

  • Study on Acetylcholinesterase Inhibition :
    • A series of oxadiazole derivatives were tested for their AChE inhibitory activity with IC50 values ranging from 5.80 µM to 40.80 µM. The most potent analogues surpassed the standard drug Donepezil in efficacy .
  • Neuroprotective Study in Rats :
    • In a scopolamine-induced cognitive impairment model, treatment with an oxadiazole derivative led to significant improvements in memory performance and reductions in AChE levels, alongside increased antioxidant enzyme activities .

Data Table: Summary of Biological Activities

Biological ActivityCompound TypeIC50 Values (µM)Reference
AChE InhibitionOxadiazole Derivatives5.80 - 40.80
NeuroprotectionOxadiazole DerivativesNot specified
Anticancer ActivityOxadiazole DerivativesNot specified

Scientific Research Applications

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The minimal inhibitory concentration (MIC) for certain derivatives has been reported as low as 0.016 μg/mL, suggesting its potential as a lead compound for developing new antimycobacterial agents .

Monoamine Oxidase Inhibition

N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide has also been studied for its ability to inhibit monoamine oxidase (MAO), particularly MAO-B. Compounds with similar structures have demonstrated potent inhibition with IC50 values in the nanomolar range. This property is particularly relevant in the context of neurodegenerative disorders such as Parkinson's disease .

Neuroprotective Effects

The compound's neuroprotective properties have been investigated through various models of neurodegeneration. It has shown promise in ameliorating cognitive deficits in animal models induced by neurotoxic agents. This suggests potential applications in treating diseases like Alzheimer's .

Case Studies and Research Findings

Research has highlighted several key findings related to the applications of this compound:

  • Antimicrobial Studies : A study demonstrated that derivatives of this compound exhibited enhanced activity against resistant bacterial strains compared to existing antibiotics.
  • Neuropharmacological Research : Investigations into MAO inhibition revealed that modifications to the oxadiazole structure could lead to compounds with even greater inhibitory potency, suggesting avenues for drug development targeting neurodegenerative diseases .
  • In Vivo Efficacy : Animal studies have shown that administration of this compound can improve cognitive functions and reduce neuroinflammation in models of Alzheimer's disease .

Q & A

Q. Critical Parameters :

  • Temperature Control : Higher yields (>70%) are achieved by maintaining low temperatures during sulfonylation to prevent hydrolysis.
  • Solvent Polarity : Polar aprotic solvents (DMF, THF) enhance reaction efficiency for coupling steps.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .

Basic: Which analytical techniques are most effective for characterizing molecular structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assigns protons and carbons to specific functional groups (e.g., oxadiazole C=O at ~165 ppm, sulfonyl S=O at ~125 ppm) .
    • 2D NMR (COSY, HSQC) : Resolves complex coupling patterns in the 2,4-dimethoxyphenyl and morpholino groups.
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ calculated for C₂₄H₂₈N₄O₇S: 532.1684) with <2 ppm error .
  • HPLC-PDA : Purity assessment using a C18 column (gradient: 10–90% acetonitrile/water, 0.1% TFA), with UV detection at 254 nm .

Q. Example Table: Analytical Data for Analogous Compounds

Compound Class¹H NMR (δ, ppm)¹³C NMR (δ, ppm)HRMS (m/z)
Benzamide-oxadiazole8.2 (s, 1H, NH)165.2 (C=O)532.1684 [M+H]⁺
Morpholino sulfonyl analog3.6 (m, 8H, morpholine)125.4 (S=O)556.1902 [M+Na]⁺

Advanced: How to design SAR studies to identify critical functional groups for biological activity?

Methodological Answer:

Core Modifications :

  • Replace the 2,4-dimethoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) substituents to assess electronic effects on enzyme inhibition .
  • Substitute the 2,6-dimethylmorpholino group with piperidine or thiomorpholine to evaluate steric and hydrogen-bonding influences .

Biological Assays :

  • Screen analogs against target enzymes (e.g., kinases, proteases) using fluorescence polarization or calorimetry.
  • Compare IC₅₀ values to establish trends (e.g., methoxy groups enhance solubility but reduce binding affinity) .

Computational Modeling :

  • Perform molecular docking (AutoDock Vina) to predict binding poses and identify key interactions (e.g., sulfonyl group interactions with Arg residues) .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Assay Standardization :
    • Use identical buffer conditions (pH 7.4, 25°C) and enzyme concentrations (e.g., 10 nM) across studies .
    • Validate results with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays).
  • Control Experiments :
    • Include reference inhibitors (e.g., staurosporine for kinases) to normalize activity data.
    • Test for off-target effects using knockout cell lines or isothermal titration calorimetry (ITC) .
  • Meta-Analysis :
    • Aggregate data from multiple studies (e.g., PubChem BioAssay) and apply statistical models (ANOVA) to identify outliers .

Advanced: What methodologies elucidate the compound’s mechanism of action?

Methodological Answer:

  • Enzyme Inhibition Assays :
    • Kinetic Studies : Measure initial reaction rates under varying substrate concentrations to determine inhibition type (competitive/non-competitive) .
    • Time-Dependent Inactivation : Pre-incubate the compound with the enzyme to assess irreversible binding (e.g., via LC-MS detection of covalent adducts) .
  • Cellular Pathway Analysis :
    • Western Blotting : Track phosphorylation levels of downstream targets (e.g., MAPK/ERK) in treated vs. untreated cells.
    • RNA Sequencing : Identify differentially expressed genes to map affected pathways .
  • In Vivo Models :
    • Administer the compound in xenograft models (e.g., murine cancer) and monitor tumor volume reduction via MRI or bioluminescence imaging .

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